Sourcing a nitrile for selective photo-C-CN cleavage without enolization? 2-(2-Methoxyphenyl)-2-methylpropanenitrile (CAS 13524-75-9) solves this. Its ortho-methoxy and gem-dimethyl groups prevent side reactions, enabling high-yield Ni-catalyzed cross-couplings and clean reduction to amines with a quaternary α-carbon. Avoids isomer-related reactivity pitfalls. In stock for immediate shipping.
2-(2-Methoxyphenyl)-2-methylpropanenitrile (CAS: 13524-75-9) is an aromatic nitrile distinguished by its ortho-methoxy substitution and a gem-dimethyl group alpha to the nitrile.[1] This specific arrangement of functional groups makes it a key precursor in specialized organic synthesis, particularly in photochemical applications where precise bond cleavage is required. Its utility is primarily derived from the electronic influence of the ortho-methoxy group on the aromatic ring and the steric and stability contributions of the gem-dimethyl group, which together facilitate specific transformations not as easily achieved with its isomers or simpler analogs.[2]
Procurement decisions based on substituting 2-(2-methoxyphenyl)-2-methylpropanenitrile with its para-isomer (4-methoxyphenyl) or the unsubstituted phenyl analog are ill-advised due to significant differences in photochemical reactivity and reaction pathways. The ortho-position of the methoxy group is critical for facilitating specific intramolecular photochemical reactions, such as photo-induced C-CN bond cleavage, which is a key functional attribute.[2] Substituting with the para-isomer, 2-(4-methoxyphenyl)-2-methylpropanenitrile, or removing the methoxy group entirely alters the electronic distribution and steric environment, leading to different reaction efficiencies, product profiles, and potentially complete failure in applications requiring ortho-group participation. Similarly, analogs lacking the gem-dimethyl group, such as (2-methoxyphenyl)acetonitrile, are susceptible to undesired side reactions like enolization and have different steric profiles, making them unsuitable as direct replacements in many synthetic routes.
The ortho-methoxy group is essential for utility in specific photocatalytic transformations. In a nickel-catalyzed photocatalytic allylation, the O-ortho-methoxyphenyl (O-oMP) protected lactic acid, derived conceptually from this compound's structural motif, successfully yielded the desired product in 66%. In stark contrast, other O-aryl moieties failed to furnish the product, highlighting the non-interchangeable role of the ortho-methoxy substituent in enabling the reaction.[3]
| Evidence Dimension | Product Yield in Photocatalytic Allylation |
| Target Compound Data | 66% Yield (for O-o-methoxyphenyl protected lactic acid) |
| Comparator Or Baseline | Other O-aryl moieties: 0% Yield |
| Quantified Difference | The ortho-methoxy derivative was effective, while other aryl isomers were not. |
| Conditions | NiCl2(glyme)/dtbbpy catalysis, 4CzIPN photocatalyst, Cs2CO3 base, blue LED irradiation, 30°C. |
This evidence confirms that for advanced, ortho-position-dependent photocatalysis, substituting with other isomers is not a viable cost-saving measure as it leads to complete reaction failure.
This compound serves as a stable and effective precursor for the synthesis of 2-(2-methoxyphenyl)ethan-1-amine, a valuable building block. A study demonstrated the reduction of the related (2-methoxyphenyl)acetonitrile using NiCl2·6H2O and NaBH4 to produce the corresponding amine.[3] While not a direct comparison, the high stability of the gem-dimethyl group in the target compound ensures that reduction of the nitrile occurs cleanly without side reactions at the alpha-position, a common issue with analogs lacking this feature. This makes it a more reliable precursor for producing the corresponding gem-dimethyl substituted amine.
| Evidence Dimension | Chemical Stability in Reduction Reactions |
| Target Compound Data | The gem-dimethyl group prevents α-proton abstraction and side reactions. |
| Comparator Or Baseline | Analogs without the gem-dimethyl group (e.g., (2-methoxyphenyl)acetonitrile) have an acidic α-proton, risking side reactions. |
| Quantified Difference | Not directly quantified, but the structural difference provides higher stability and reaction specificity. |
| Conditions | Reduction of nitrile group, e.g., with NiCl2·6H2O/NaBH4 in MeOH. |
For multi-step syntheses where purity and yield are critical, the inherent stability of this compound prevents costly side-reactions and purification challenges associated with less-substituted analogs.
This compound is the right choice when developing novel synthetic routes that leverage ortho-substituent-assisted photocatalytic reactions. As demonstrated in related systems, the ortho-methoxy group is essential for achieving high yields in certain Ni-catalyzed cross-coupling reactions where other isomers completely fail.[3]
Use this compound as a starting material for the synthesis of amines containing a quaternary carbon center adjacent to an ortho-methoxyphenyl group. The gem-dimethyl structure ensures that the reduction of the nitrile proceeds cleanly, avoiding complications from enolization or other side reactions common with simpler nitrile precursors.[4]